Methyl 8-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Description
This compound is a complex organic molecule with multiple functional groups. It contains a carboxylate ester group, an alkyne group, and an amine group attached to a tetrahydronaphthalene backbone . These functional groups suggest that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the tetrahydronaphthalene backbone could be formed through a cyclization reaction, followed by hydrogenation to reduce any aromatic rings . The carboxylate ester group could be introduced through an esterification reaction, and the alkyne and amine groups could be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylate ester, alkyne, and amine groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to its multiple functional groups. The carboxylate ester group could undergo hydrolysis or reduction reactions, the alkyne group could participate in addition reactions, and the amine group could be involved in acid-base or nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it would likely be insoluble in water due to its large size and the presence of nonpolar groups .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 8-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-5-16(19)18-11-14-7-4-6-12-8-9-13(10-15(12)14)17(20)21-2/h8-10,14H,4,6-7,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRKSUSDLYYDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCCC2=C1C=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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